

2-Methoxyphenylacetic Acid: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

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Compound of Interest

Compound Name: 2-Methoxyphenylacetic acid

Cat. No.: B139654

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenylacetic acid, a readily available and versatile carboxylic acid derivative, has emerged as a crucial building block in modern organic synthesis. Its unique structural features, comprising a phenyl ring activated by an ortho-methoxy group and a reactive carboxylic acid moiety, make it an ideal precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **2-methoxyphenylacetic acid**, with a particular focus on its role in the synthesis of pharmaceuticals and other biologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

2-Methoxyphenylacetic acid is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1]
Melting Point	122-125 °C	
CAS Number	93-25-4	[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in methanol, ethanol, diethyl ether, and hot water.	

Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.28-7.24 (m, 2H), 6.92-6.88 (m, 2H), 3.84 (s, 3H), 3.67 (s, 2H), 10.5 (br s, 1H).
- ¹³C NMR (CDCl₃, 100 MHz): δ 177.5, 157.5, 130.8, 128.5, 123.6, 120.8, 110.7, 55.4, 36.5.
- IR (KBr, cm⁻¹): 3005, 2938, 1705 (C=O), 1599, 1495, 1248, 1028, 756.
- Mass Spectrum (EI, 70 eV): m/z (%) 166 (M⁺, 45), 121 (100), 91 (85), 77 (30).

Reactivity and Synthetic Transformations

The synthetic utility of **2-methoxyphenylacetic acid** stems from the reactivity of its carboxylic acid group and the potential for electrophilic substitution on the aromatic ring. The ortho-methoxy group activates the ring towards electrophilic attack and can influence the regioselectivity of these reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of **2-methoxyphenylacetic acid** can be readily transformed into a variety of other functional groups, including esters, amides, and acid chlorides. These transformations are fundamental to its use as a synthetic building block.

Esterification of **2-methoxyphenylacetic acid** can be achieved through various methods, most commonly the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification with Ethanol

- Materials: **2-methoxyphenylacetic acid**, absolute ethanol, concentrated sulfuric acid.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve **2-methoxyphenylacetic acid** (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
 - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 2-(2-methoxyphenyl)acetate.
 - Purify the product by column chromatography on silica gel if necessary.

Reactants	Product	Catalyst	Solvent	Reaction Time	Yield
2-Methoxyphenylacetic acid, Ethanol	Ethyl 2-(2-methoxyphenyl)acetate	H ₂ SO ₄	Ethanol	4-6 h	~85-95%

Amides of **2-methoxyphenylacetic acid** can be prepared by reacting the acid with an amine in the presence of a coupling agent or by converting the acid to its more reactive acid chloride derivative first.

Experimental Protocol: Amide Formation via Acid Chloride

- Step 1: Synthesis of 2-(2-methoxyphenyl)acetyl chloride
 - Materials: **2-methoxyphenylacetic acid**, thionyl chloride (SOCl_2), dry dichloromethane (DCM).
 - Procedure:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **2-methoxyphenylacetic acid** (1.0 eq) in dry DCM.
 - Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
 - Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
 - Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(2-methoxyphenyl)acetyl chloride, which can often be used in the next step without further purification.
- Step 2: Amidation
 - Materials: 2-(2-methoxyphenyl)acetyl chloride, desired amine, triethylamine (or another suitable base), dry DCM.
 - Procedure:
 - Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
 - Slowly add a solution of the crude 2-(2-methoxyphenyl)acetyl chloride (1.05 eq) in dry DCM to the amine solution.

- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting amide by recrystallization or column chromatography.

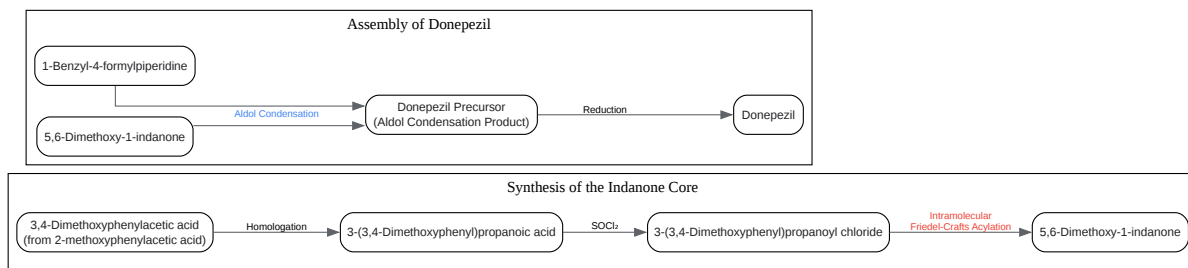
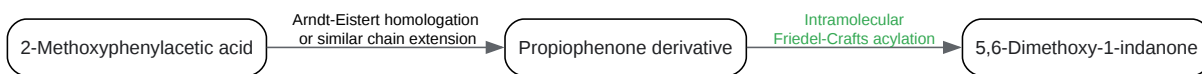
Reactants	Product	Reagents	Solvent	Reaction Time	Yield
2-Methoxyphenylacetic acid, Amine	N-substituted-2-(2-methoxyphenyl)acetamide	1. SOCl ₂ , 2. Amine, Et ₃ N	Dichloromethane	4-15 h	~70-90%

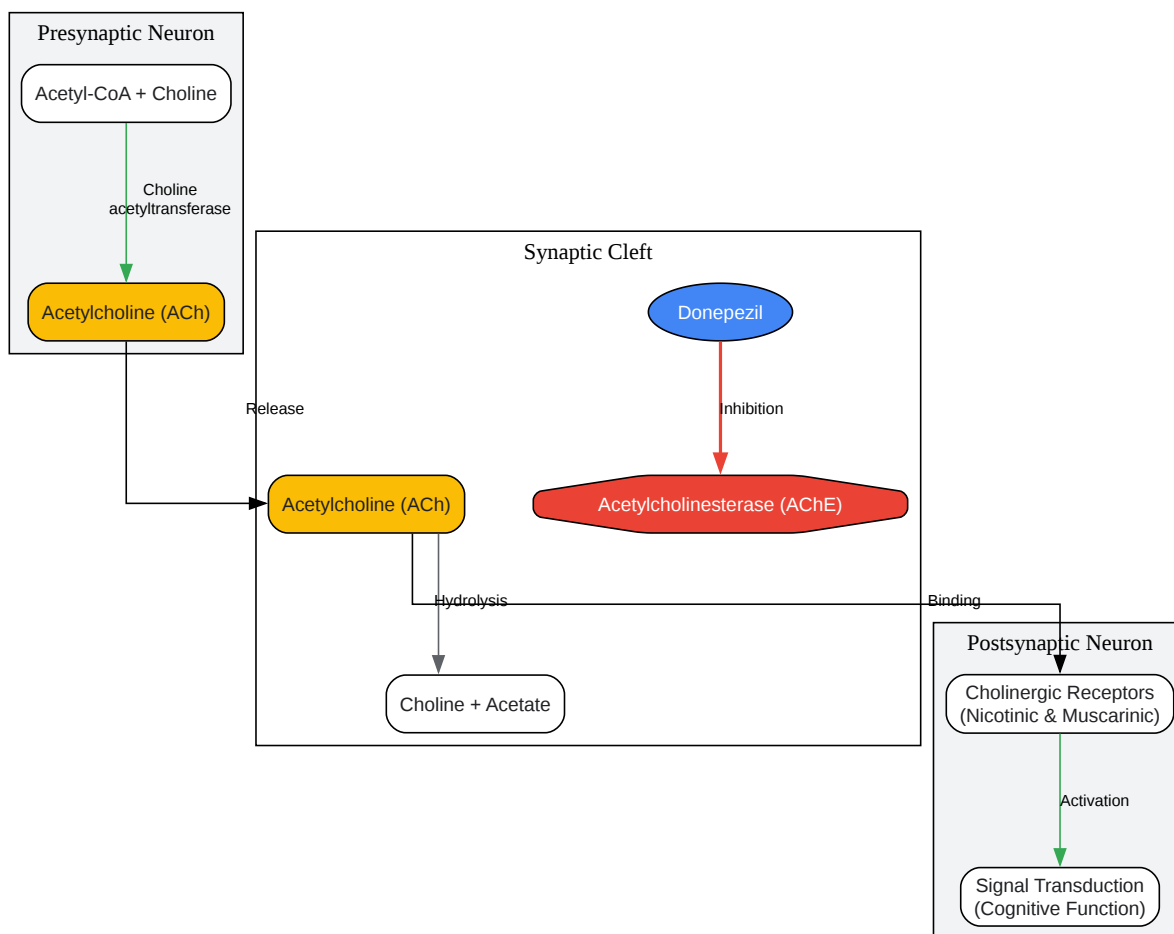
Reactions Involving the Aromatic Ring

The methoxy-activated phenyl ring of **2-methoxyphenylacetic acid** and its derivatives can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, which are crucial for the construction of more complex carbocyclic frameworks.

A key application of **2-methoxyphenylacetic acid** derivatives is in the synthesis of substituted indanones through intramolecular Friedel-Crafts acylation. This transformation is a critical step in the synthesis of several pharmaceuticals, including the Alzheimer's disease drug Donepezil.

Below is a logical workflow for the conversion of **2-methoxyphenylacetic acid** to a key indanone intermediate.





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References

- 1. 2-Methoxyphenylacetic acid | C₉H₁₀O₃ | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
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